Ozagrel-Natrium
Übersicht
Beschreibung
Ozagrel-Natrium ist ein Thromboxan-A2-Synthesehemmer, der hauptsächlich als Thrombozytenaggregationshemmer eingesetzt wird. Es ist bekannt für seine Fähigkeit, die Synthese von Thromboxan A2 zu hemmen, einer Verbindung, die die Thrombozytenaggregation und Vasokonstriktion fördert. Dies macht this compound nützlich bei der Behandlung von Erkrankungen wie ischämischem Schlaganfall und anderen thromboembolischen Störungen .
Wissenschaftliche Forschungsanwendungen
Ozagrel sodium has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of thromboxane A2 synthesis inhibition.
Biology: Research on its effects on platelet aggregation and vasoconstriction is ongoing.
Medicine: It is used in the treatment of ischemic stroke and other thrombotic conditions.
Industry: Its role in the development of antiplatelet therapies is significant.
Wirkmechanismus
- TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, playing a critical role in blood clot formation .
- Ozagrel sodium’s effects include:
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Ozagrel sodium plays a significant role in biochemical reactions, particularly those involving enzymes, proteins, and other biomolecules. It is known to inhibit the enzyme thromboxane A2 (TXA2) synthase . This enzyme is critical for platelet aggregation, a process that Ozagrel sodium effectively inhibits .
Cellular Effects
Ozagrel sodium has a profound impact on various types of cells and cellular processes. It exerts protective effects against oxygen-glucose deprivation injury in PC12 cells . This suggests that Ozagrel sodium can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ozagrel sodium involves its interaction with biomolecules at the molecular level. It binds to the active sites of proteins critical for platelet aggregation, such as P2Y12 and TXA2 . This binding interaction results in the inhibition of these proteins, leading to a decrease in platelet aggregation .
Metabolic Pathways
Ozagrel sodium is involved in specific metabolic pathways. It inhibits the synthesis of thromboxane A2 (TXA2), a metabolite involved in the pathway of platelet aggregation .
Transport and Distribution
Given its role in inhibiting TXA2 synthase, it can be inferred that it interacts with this enzyme within cells .
Subcellular Localization
The subcellular localization of Ozagrel sodium is not explicitly known. Considering its role in inhibiting TXA2 synthase, it is likely localized in areas where this enzyme is present .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ozagrel-Natrium umfasst mehrere Schlüsselschritte:
Alkylierung: Dieser Zwischenstoff wird dann mit Imidazol alkyliert, um den Ethylester von Ozagrel zu bilden.
Verseifung: Der Ethylester wird anschließend verseift, um Ozagrel zu ergeben.
Industrielle Produktionsmethoden
In industriellen Umgebungen wird this compound hergestellt, indem Ozagrel in Wasser zur Injektion gelöst, äquimolares Natriumhydroxid zur Bildung des Natriumsalzes hinzugefügt und dann Stabilisierungsmittel wie Natriumsulfit und Calciumdinatriumedetat hinzugefügt werden. Die Lösung wird dann filtriert, in Fläschchen abgefüllt und sterilisiert .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, obwohl spezifische Details zu den Oxidationsprodukten begrenzt sind.
Reduktion: Die Verbindung kann reduziert werden, insbesondere in Gegenwart von Reduktionsmitteln wie Natriumborhydrid.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung des Imidazolrings.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.
Substitution: Nucleophile wie Amine und Thiole können an Substitutionsreaktionen teilnehmen.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation Carbonsäuren ergeben, während Reduktion Alkohole erzeugen kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien zur Hemmung der Thromboxan-A2-Synthese verwendet.
Biologie: Die Forschung zu seinen Auswirkungen auf die Thrombozytenaggregation und Vasokonstriktion ist im Gange.
Industrie: Seine Rolle bei der Entwicklung von Thrombozytenaggregationshemmern ist bedeutend.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv die Thromboxan-A2-Synthase hemmt, wodurch die Produktion von Thromboxan A2 reduziert wird. Diese Hemmung führt zu einer verminderten Thrombozytenaggregation und Vasokonstriktion, verbessert den Blutfluss und reduziert das Risiko thromboembolischer Ereignisse . Die molekularen Zielstrukturen umfassen die Thromboxan-A2-Synthase und verwandte Signalwege, die an der Thrombozytenfunktion beteiligt sind .
Analyse Chemischer Reaktionen
Types of Reactions
Ozagrel sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under certain conditions, although specific details on the oxidation products are limited.
Reduction: The compound can be reduced, particularly in the presence of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially involving the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can participate in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyragrel: Ein weiterer Thromboxan-A2-Synthesehemmer mit einer ähnlichen Struktur wie Ozagrel-Natrium.
Einzigartigkeit
This compound ist einzigartig in seiner hohen Selektivität für die Hemmung der Thromboxan-A2-Synthase, was es besonders effektiv macht, die Thrombozytenaggregation und Vasokonstriktion zu reduzieren. Seine Kombination mit anderen Verbindungen wie Edaravon hat eine verbesserte Wirksamkeit bei der Behandlung von ischämischem Schlaganfall gezeigt .
Eigenschaften
IUPAC Name |
sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNYJCOBUTXCBR-IPZCTEOASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172327 | |
Record name | Ozagrel sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189224-26-8 | |
Record name | Ozagrel sodium [JAN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189224268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ozagrel sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OZAGREL SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5577N3ET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ozagrel sodium is a selective thromboxane A2 (TXA2) synthase inhibitor. [, , , , ] It prevents the conversion of prostaglandin H2 to TXA2, a potent vasoconstrictor and platelet aggregator. [, , ]
ANone: By inhibiting TXA2 synthesis, Ozagrel sodium exerts antithrombotic effects and may also modulate inflammatory responses. [, , , ] Studies have shown that Ozagrel sodium can:
- Reduce platelet aggregation [, , , , , ]
- Decrease plasma levels of TXB2, a stable metabolite of TXA2 [, ]
- Increase the ratio of prostacyclin (PGI2) to TXA2, favoring vasodilation and inhibiting platelet aggregation [, , ]
- Modulate the levels of endothelin-1 (ET-1) and calcitonin gene-related peptide (CGRP) in brain tissues following cerebral ischemia []
ANone: The molecular formula of Ozagrel sodium is C13H11NNaO4S, and its molecular weight is 313.29 g/mol. []
ANone: While the provided research papers don't provide detailed spectroscopic data, some studies utilize analytical techniques like HPLC to determine the content of Ozagrel sodium in pharmaceutical preparations. [, ]
ANone: Studies investigating the solubility product constants of Ozagrel sodium and calcium chloride suggest that mixing these solutions is safe under clinical conditions, with no appreciable risk of incompatibility. []
ANone: Research indicates that Ozagrel sodium remains stable for up to 6 hours when mixed with invertose injection, fructose injection, or xylitol injection. []
ANone: This section is not applicable to Ozagrel sodium as it is not a catalyst. Ozagrel sodium's primary mode of action involves enzyme inhibition rather than catalytic activity.
ANone: The provided research papers primarily focus on in vivo and in vitro studies of Ozagrel sodium and do not delve into computational chemistry or modeling approaches.
ANone: The research papers do not provide specific information on the SAR of Ozagrel sodium or the impact of structural modifications on its activity.
ANone: One study describes a formulation for Ozagrel sodium injection containing sodium citrate and calcium disodium edetate, claiming improved light stability, clarity, and stability without crystal formation. [] Another study highlights a sodium ozagrel sodium chloride injection formulated with glycine, citric acid, and sodium hydroxide, aiming for higher stability and cost-effectiveness. []
ANone: The provided research articles primarily focus on the therapeutic aspects of Ozagrel sodium and do not discuss SHE regulations.
ANone: The provided research papers do not go into detail regarding the ADME profile of Ozagrel sodium.
ANone: Research suggests that Ozagrel sodium is primarily used in the treatment of:
- Acute cerebral infarction [, , , , , , , , , , , , , , , , , ]
- Unstable angina pectoris [, ]
- Peripheral artery disease in diabetic patients []
- Cerebral vasospasm following aneurysmal subarachnoid hemorrhage []
- Lung injury induced by limb ischemia-reperfusion []
- Chronic heart failure caused by coronary heart disease []
- TNBS-induced colitis (in rats) []
ANone: Researchers have employed rat models to investigate the effects of Ozagrel sodium in various conditions, including:
- Focal cerebral ischemia []
- Myocardial ischemia []
- Limb ischemia-reperfusion induced lung injury []
- TNBS-induced colitis []
ANone: The provided research papers do not discuss resistance mechanisms or cross-resistance related to Ozagrel sodium.
ANone: While the provided research papers focus primarily on the efficacy of Ozagrel sodium, several studies mention its safety profile. These studies report no significant adverse reactions or side effects associated with Ozagrel sodium treatment. [, , , , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.